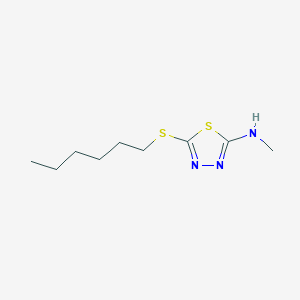
5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine: is a chemical compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a hexylsulfanyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate thiadiazole precursors with hexylthiol and methylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and ethanol, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the hexylsulfanyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the nitrogen atoms in the thiadiazole ring. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions where the hexylsulfanyl group is replaced by other functional groups. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted thiadiazoles depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The hexylsulfanyl group and the thiadiazole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparación Con Compuestos Similares
5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a methylsulfanyl group instead of hexylsulfanyl.
5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine: Similar structure but with an ethylsulfanyl group.
5-(Propylsulfanyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a propylsulfanyl group.
Uniqueness: The hexylsulfanyl group in 5-(Hexylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. This makes it distinct from other thiadiazole derivatives with shorter alkyl chains.
Propiedades
Número CAS |
65373-30-0 |
|---|---|
Fórmula molecular |
C9H17N3S2 |
Peso molecular |
231.4 g/mol |
Nombre IUPAC |
5-hexylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H17N3S2/c1-3-4-5-6-7-13-9-12-11-8(10-2)14-9/h3-7H2,1-2H3,(H,10,11) |
Clave InChI |
WRZOPABFNYXTSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=NN=C(S1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
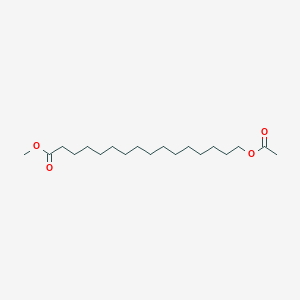

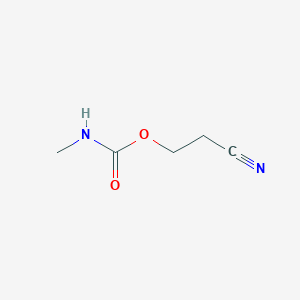
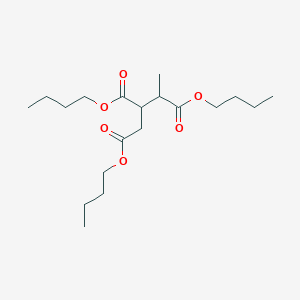
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
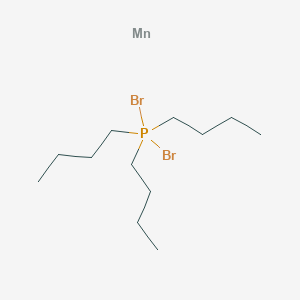
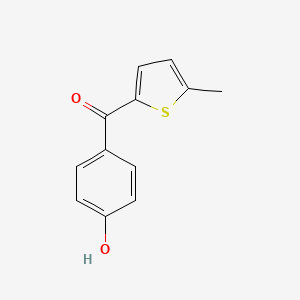
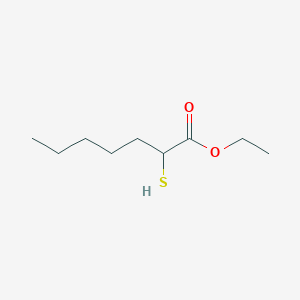
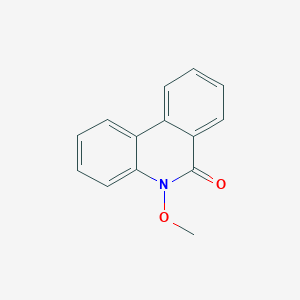
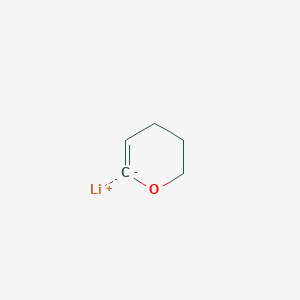
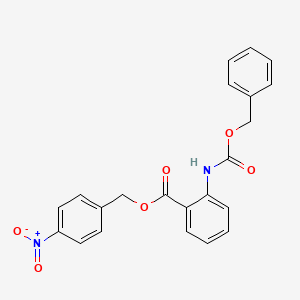
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)

